molecular formula C12H6Br2N2 B179087 4,7-Dibromo-1,10-phenanthroline CAS No. 156492-30-7

4,7-Dibromo-1,10-phenanthroline

Cat. No. B179087
M. Wt: 338 g/mol
InChI Key: AKZAIDYHEKUXBU-UHFFFAOYSA-N
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Description

4,7-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 and a molecular weight of 338 . It appears as a very pale yellow to yellow crystal or powder .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-1,10-phenanthroline consists of a phenanthroline core with bromine atoms substituted at the 4 and 7 positions .


Physical And Chemical Properties Analysis

4,7-Dibromo-1,10-phenanthroline is a solid at 20°C . The compound has a melting point of 236°C .

Scientific Research Applications

Synthetic Routes and Precursors

  • Synthesis and Precursors: A study by Schmittel and Ammon (1998) described an efficient preparation of 4,7-dibromo phenanthrolines as precursors for macrocyclic oligophenanthrolines, emphasizing their use in nucleophilic aromatic substitution or Heck-coupling reactions (Schmittel & Ammon, 1998).

Molecular Structure and Bromination Methods

  • Bromination and Molecular Structure: Y. Saitoh et al. (1997) demonstrated a method for bromating 1,10-phenanthroline with Br2 in the presence of S2Cl2 and pyridine, producing dibromides like 3,8-dibromo-1,10-phenanthroline, highlighting its application in molecular structure analysis through X-ray crystallography (Saitoh, Koizumi, Osakada, & Yamamoto, 1997).

DNA Binding and Biological Activity

  • DNA Interaction and Biological Activity: A research by Brodie, Collins, and Aldrich-Wright (2004) investigated platinum(II) complexes containing derivatives of 1,10-phenanthroline, such as 4,7-dibromo-1,10-phenanthroline, focusing on their interaction with DNA and biological activity, which was quantified using cytotoxicity assays (Brodie, Collins, & Aldrich-Wright, 2004).

Electron Transport Materials

  • Electron Transport and OLEDs: Bin et al. (2020) explored the use of 4,7-bisphenyl-1,10-phenanthroline (a derivative) in organic light-emitting diodes (OLEDs), emphasizing its electron transport properties, thermal stability, and enhancement of OLED efficiency and stability (Bin, Shi, Su, Han, Zhang, & Duan, 2020).

Electrochemical and Spectroscopic Properties

  • Electrochemical Characteristics: Nycz, Wantulok, Sokolová, and others (2019) developed new methods for synthesizing 4,7-dichloro-1,10-phenanthrolines and studied their electrochemical properties, offering insights into their potential applications in various fields (Nycz, Wantulok, Sokolová, et al., 2019).

Redox Behavior and Mechanisms

  • Reduction Mechanism Studies: Wantulok, Degano, Gál, and others (2020) analyzed the electrochemical behavior of 4,7-dichloro-1,10-phenanthrolines, shedding light on their redox properties and potential for various technological applications (Wantulok, Degano, Gál, Nycz, & Sokolová, 2020).

Supramolecular Magnetic Materials

  • Magnetic Materials: Pakulski, Arczyński, and Pinkowicz (2019) reported the preparation and study of phenanthroline dioxothiadiazoles, including 4,7-dibromo derivatives, for constructing supramolecular magnetic materials (Pakulski, Arczyński, & Pinkowicz, 2019).

Safety And Hazards

Safety data sheets indicate that exposure to 4,7-Dibromo-1,10-phenanthroline should be avoided. Contact with skin and eyes should be prevented, and inhalation of dust, mist, gas, or vapors should be avoided. If exposed, it’s recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

4,7-Dibromo-1,10-phenanthroline has potential applications in various fields of research such as the preparation of dye-sensitized solar cells, as a building block in supramolecular chemistry, and as ligands . Its bromo-substituted phen could give access to reactions that fail with chloro-substituted phen .

properties

IUPAC Name

4,7-dibromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZAIDYHEKUXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464571
Record name 4,7-dibromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-1,10-phenanthroline

CAS RN

156492-30-7
Record name 4,7-dibromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
I Nohara, A Keller, N Tarassenko, A Prescimone… - Inorganics, 2020 - mdpi.com
A series of [Cu(P^P)(N^N)][PF 6 ] compounds are reported in which N^N is 2,9-dibromo-1,10-phenanthroline (2,9-Br 2 phen), 3,8-dibromo-1,10-phenanthroline (3,8-Br 2 phen) or 4,7-…
Number of citations: 9 www.mdpi.com
FH Case - The Journal of Organic Chemistry, 1951 - ACS Publications
Note: G= glycerol and BAD= a-bromoacrolein diacetate. tate using the Yale (4) modification of the Skraup reaction, 3, 8-dibromo-1, 10-phenanthroline (III) was synthesized. A Skraup …
Number of citations: 36 pubs.acs.org
U Siemeling, K Bausch - Inorganica chimica acta, 2005 - Elsevier
The redox-functionalised diimine ligand 3,8-di-n-pentyl-4,7-di(ferrocenylethinyl)-1,10-phenanthroline (3) was synthesised and used for the preparation of the homoleptic zinc complex […
Number of citations: 5 www.sciencedirect.com
R Staehle, R Menzel, K Peuntinger, TD Pilz… - Polyhedron, 2014 - Elsevier
This report describes a new palladium catalyzed synthesis of 4-cyano-1,10-phenanthroline (nphen, 1), 4,7-dicyano-1,10-phenanthroline (dnphen, 2) and their corresponding ruthenium …
Number of citations: 3 www.sciencedirect.com
M Hillebrand, U Ritter, E Täuscher - researchgate.net
Two rational methods in the field of phenanthroline chemistry are presented. On the one hand the preparation of 4, 7-dibromo-1, 10-phenanthroline 2 via a transhalogenation reaction of …
Number of citations: 2 www.researchgate.net
M Schmittel, H Ammon - European journal of organic chemistry, 1998 - Wiley Online Library
A short and efficient preparation of 3,8‐dialkylated or 3,8‐diarylated 1,10‐phenanthrolines‐4,7‐diones is described. Their chlorination or bromination furnishes the corresponding, …
AO Adeloye, PA Ajibade - Molecules, 2010 - mdpi.com
Two series of bidentate polypyridine ligands, made of phenanthroline chelating subunits having substituted mono-and di-anthracenyl groups, and 1-methoxy-1-buten-3-yne at the 4 and …
Number of citations: 20 www.mdpi.com
AO Adeloye, PA Ajibade - International Journal of Molecular Sciences, 2010 - mdpi.com
In an effort to develop new ruthenium(II) complexes, this work describes the design, synthesis and characterization of a ruthenium(II) functionalized phenanthroline complex with …
Number of citations: 21 www.mdpi.com
Z Bin, D Shi, R Su, W Han, D Zhang, L Duan - Science Bulletin, 2020 - Elsevier
4,7-Bisphenyl-1,10-phenanthroline (BPhen) is a promising electron transport material (ETM) and has been widely used in organic light-emitting diodes (OLEDs) because of the large …
Number of citations: 19 www.sciencedirect.com
R Ilmi, S Kansız, N Dege, MS Khan - Journal of Photochemistry and …, 2019 - Elsevier
Two new octa-coordinated red emitting complexes of the type [Ln(acac) 3 (Br 2 -phen)] [acac: acetylacetonate, Br 2 -phen: 4,7-dibromo-1,10-phenanthroline, Ln: Sm(III) and Eu(III)] have …
Number of citations: 43 www.sciencedirect.com

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